molecular formula C13H18ClN B13479979 4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride

4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride

Cat. No.: B13479979
M. Wt: 223.74 g/mol
InChI Key: VVWXNGQTJQXAOI-UHFFFAOYSA-N
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Description

4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride is a chemical compound characterized by a spirocyclic structure. The spiro[3.3]heptane core is a saturated benzene bioisostere, which means it can mimic the properties of benzene rings in various chemical and biological contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{Spiro[3One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making this method highly efficient .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Mechanism of Action

The mechanism of action of 4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to mimic the properties of benzene rings, enabling it to bind to various biological receptors and enzymes. This binding can modulate the activity of these targets, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride is unique due to its non-coplanar exit vectors, which allow it to mimic mono-, meta-, and para-substituted benzene rings. This versatility makes it a valuable tool in medicinal chemistry and other scientific fields .

Properties

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

4-spiro[3.3]heptan-3-ylaniline;hydrochloride

InChI

InChI=1S/C13H17N.ClH/c14-11-4-2-10(3-5-11)12-6-9-13(12)7-1-8-13;/h2-5,12H,1,6-9,14H2;1H

InChI Key

VVWXNGQTJQXAOI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCC2C3=CC=C(C=C3)N.Cl

Origin of Product

United States

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